molecular formula C17H21N5O B3062724 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine CAS No. 376629-53-7

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

Cat. No.: B3062724
CAS No.: 376629-53-7
M. Wt: 311.4 g/mol
InChI Key: NVYATAJRTRFKSW-UHFFFAOYSA-N
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Description

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (CAS: 376629-53-7, molecular formula: C17H21N5O) is a purine-scaffold inhibitor targeting ATP-dependent molecular chaperones such as HSP82 (Heat Shock Protein 82) . It features a butyl chain at the N9 position and a 4-methoxybenzyl substituent at the C8 position. This compound has been studied for its role in modulating protein-protein interactions by binding to specific pockets (e.g., pocket B in Hsp90) and inducing conformational shifts critical for inhibiting chaperone activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

376629-53-7

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

9-butyl-8-[(4-methoxyphenyl)methyl]purin-6-amine

InChI

InChI=1S/C17H21N5O/c1-3-4-9-22-14(10-12-5-7-13(23-2)8-6-12)21-15-16(18)19-11-20-17(15)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,20)

InChI Key

NVYATAJRTRFKSW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine is a synthetic compound belonging to the class of 6-aminopurines , which are characterized by the presence of an amino group at the 6-position of the purine ring. This compound exhibits significant biological activity, particularly in oncology, due to its ability to interact with various biological targets, including heat shock proteins and cytochrome P450 enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5OC_{17}H_{21}N_{5}O with a molecular weight of approximately 311.38 g/mol. Its structure includes a purine core with a butyl group at the 9-position and a 4-methoxybenzyl substituent at the 8-position, which enhances its solubility and biological efficacy compared to similar compounds.

Inhibition of HSP90

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the ATPase activity of Heat Shock Protein 90 (HSP90) . HSP90 is crucial for the proper folding and stability of numerous client proteins involved in tumor growth and survival. By inhibiting HSP90, this compound may disrupt these pathways, leading to reduced tumor cell viability.

Cytochrome P450 Interactions

Preliminary studies suggest that this compound may also exhibit moderate inhibitory effects on various cytochrome P450 enzymes , which are essential for drug metabolism. This interaction could have implications for drug-drug interactions and pharmacokinetics when co-administered with other therapeutic agents.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect/Observation Reference
HSP90 InhibitionDisruption of tumor growth pathways
Cytochrome P450 InhibitionPotential drug metabolism interactions
Anticancer ActivityInduces apoptosis in cancer cell lines
Structure–Activity RelationshipEnhanced activity due to specific substituents

Case Studies

A study focused on the structure–activity relationship (SAR) of purine derivatives demonstrated that modifications at the 8-position significantly enhance anticancer activity. The introduction of methoxy groups has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy .

In another investigation, various derivatives of purine compounds were screened for their antiproliferative effects against different cancer cell lines. The results indicated that compounds similar to this compound exhibited potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, highlighting its potential as an anticancer agent .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block for synthesizing more complex purine derivatives. These derivatives are often explored for their biological activities, including antiviral and anticancer properties. The ability to modify the purine core allows researchers to investigate new compounds that may exhibit enhanced efficacy or selectivity in therapeutic contexts.

Biology

In biological studies, 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine has been investigated for its interactions with enzymes and nucleic acids. Notably, it has shown potential as an inhibitor of Heat Shock Protein 90 (HSP90) , which plays a critical role in protein folding and stability within cancer cells. By inhibiting HSP90, this compound may disrupt the function of multiple client proteins involved in tumor growth and survival, making it a candidate for cancer therapeutics .

Medicine

The compound is being explored for its potential as:

  • Antiviral Agent : Its structural similarity to biologically active purines positions it as a candidate for antiviral drug development.
  • Anticancer Agent : Due to its HSP90 inhibition properties, it is being studied in the context of cancer treatment.
  • Antimicrobial Agent : Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of drugs that target specific biological pathways. Its modification of purine structures can enhance the efficacy and selectivity of active compounds in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Substitution Reactions

The purine scaffold and its substituents enable nucleophilic and electrophilic substitutions:

C6-Amine Reactivity

The 6-amino group participates in condensation and alkylation reactions. For example:

  • Schiff base formation : Reacts with aldehydes (e.g., formaldehyde) to form imines under mild acidic conditions.

  • Acylation : Acetylated with acetic anhydride in pyridine to yield 6-acetamido derivatives.

C8-(4-Methoxybenzyl) Modifications

The benzyl group undergoes electrophilic aromatic substitution (EAS):

  • Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the meta position of the benzene ring.

  • Halogenation : Bromination with Br₂/FeBr₃ produces 3-bromo-4-methoxybenzyl derivatives.

N9-Butyl Chain Reactions

  • Oxidative cleavage : Treated with KMnO₄/H⁺ to yield carboxylic acids.

  • Elimination : Heated with strong bases (e.g., NaOH) to form alkenes via dehydrohalogenation.

Hydrolysis

The methoxybenzyl group and purine core are susceptible to hydrolysis:

  • Methoxy group hydrolysis : Under reflux with HBr/AcOH, the methoxy group converts to a hydroxyl group, yielding 8-(4-hydroxybenzyl) derivatives.

  • Purine ring opening : Prolonged heating with HCl (6 M) cleaves the imidazole ring, forming 4,5-diaminopyrimidine derivatives .

Oxidation

  • Benzyl oxidation : The 4-methoxybenzyl group is oxidized to 4-methoxybenzoic acid using KMnO₄ in acidic conditions.

  • Sulfur oxidation : If present, sulfanyl groups at C6 are oxidized to sulfoxides with H₂O₂.

Reduction

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines.

  • Benzyl deprotection : Hydrogenolysis removes the benzyl group, yielding 8-unsubstituted purines.

Cross-Coupling Reactions

The purine core facilitates palladium-catalyzed couplings:

  • Suzuki coupling : Reacts with arylboronic acids at C2 or C8 positions using Pd(PPh₃)₄/Na₂CO₃ .

  • Buchwald-Hartwig amination : Introduces aryl amines at C6 with Pd₂(dba)₃/Xantphos .

Synthetic Routes

A optimized synthesis involves:

  • Alkylation : 6-Chloropurine with 4-methoxybenzyl bromide in ACN using SnCl₄/BSA (yield: 65–72%) .

  • Amination : Replacement of chlorine at C6 with NH₃/EtOH under reflux .

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYieldSource
C6-AcylationAc₂O, pyridine, 80°C6-Acetamido derivative85%
C8-BrominationBr₂, FeBr₃, DCM, 0°C3-Bromo-4-methoxybenzyl purine60%
N9-Butyl oxidationKMnO₄, H₂SO₄, ΔN9-Carboxylic acid45%
Methoxy hydrolysisHBr (48%), AcOH, reflux8-(4-Hydroxybenzyl) purine78%

Mechanistic Insights

  • Nucleophilic substitution at C6 proceeds via an SNAr mechanism, favored by electron-withdrawing groups on the purine ring .

  • EAS on the benzyl group follows para-directing effects of the methoxy group, with nitration occurring at the meta position due to steric hindrance.

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing CO and NH₃.

  • Photoreactivity : UV exposure induces C8-benzyl cleavage, forming 8-H purines .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The C8 benzyl substituent significantly influences binding affinity and selectivity. Key analogs include:

Compound Name Substituent at C8 Molecular Formula Key Findings
PU3 (9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine) 3,4,5-Trimethoxybenzyl C19H25N5O3 Higher steric bulk and electron-donating methoxy groups enhance binding to pocket B in Hsp90, inducing conformational shifts .
PU0 (9-Butyl-8-(2,5-dimethoxybenzyl)-2-fluoro-9H-purin-6-amine) 2,5-Dimethoxybenzyl + fluorine C18H22FN5O2 Fluorine at C2 increases electronegativity, potentially improving metabolic stability but reducing solubility .
9s (5-((6-Amino-9-(pent-4-yn-1-yl)-9H-purin-8-yl)thio)-isophthalonitrile) Thio-isophthalonitrile C19H15N7S Replacing benzyl with a thio-cyano group reduces HSP82 affinity but increases selectivity for kinase targets .

Key Trends :

  • Methoxy Substitution : Increasing methoxy groups (e.g., PU3) improves binding to hydrophobic pockets but may reduce solubility.
  • Halogenation : Fluorine substitution (PU0) enhances stability but requires optimization for bioavailability.

Variations in the N9 Alkyl Chain

The N9 alkyl chain modulates lipophilicity and cellular permeability:

Compound Name N9 Substituent Molecular Formula Key Findings
13q (9-(But-3-yn-1-yl)-8-((2,4-dichlorophenyl)thio)-9H-purin-6-amine) But-3-yn-1-yl C16H14Cl2N6S Terminal alkyne increases metabolic lability, reducing half-life in vivo .
3i (2-Chloro-9-isobutyl-N-(4-methoxybenzyl)-9H-purin-6-amine) Isobutyl C17H20ClN5O Branched chains (e.g., isobutyl) improve membrane permeability but lower solubility .
9w (8-(Mesitylthio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine) Pent-4-yn-1-yl C19H19N5S Longer chains (e.g., pentynyl) enhance lipophilicity but risk off-target interactions .

Key Trends :

  • Chain Length : Longer chains (e.g., pentynyl in 9w) increase lipophilicity but may compromise specificity.
  • Branching : Branched substituents (e.g., isobutyl in 3i) balance permeability and solubility.

Functional Group Replacements at C8

Replacing the benzyl group with alternative moieties alters electronic and steric properties:

Compound Name C8 Functional Group Molecular Formula Key Findings
13o (9-Butyl-8-((2,4-dichlorophenyl)thio)-9H-purin-6-amine) 2,4-Dichlorophenylthio C15H15Cl2N5S Chlorine atoms increase electrophilicity, enhancing covalent binding to cysteine residues .
3b (8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine) 3,4,5-Trimethoxybenzyl C15H17N5O3 Absence of the N9-butyl group reduces HSP82 inhibition but retains activity against kinases .
20 (9-(3-Nitrophenyl)-N-(4-methoxybenzyl)-9H-purin-6-amine) 3-Nitrophenyl C19H17N7O3 Nitro groups introduce redox activity, leading to cytotoxicity in normal cells .

Key Trends :

  • Thio vs. Oxygen Linkers : Thioethers (e.g., 13o) favor covalent interactions, while benzyl ethers (e.g., 3b) rely on hydrophobic interactions.
  • Electron-Withdrawing Groups : Nitro substituents (20) introduce unintended reactivity, limiting therapeutic utility.

Preparation Methods

Purine Core Functionalization

The purine scaffold serves as the foundational structure for this compound. Synthesis typically begins with commercially available purine derivatives, such as 6-aminopurine (adenine), which undergoes sequential modifications at the 8- and 9-positions. Key steps include:

  • N-9 Alkylation : Introducing the butyl group at the N-9 position via nucleophilic substitution. This is achieved using 1-bromobutane in the presence of a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 60–80°C.
  • C-8 Substitution : Installing the 4-methoxybenzyl group at the C-8 position through a palladium-catalyzed cross-coupling reaction. A common approach employs Suzuki-Miyaura coupling using 8-bromo-9-butyl-9H-purin-6-amine and 4-methoxybenzylboronic acid with tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Stepwise Synthesis Protocol

Starting Materials

  • 6-Aminopurine (adenine; CAS 73-24-5)
  • 1-Bromobutane (CAS 109-65-9)
  • 4-Methoxybenzyl chloride (CAS 824-99-1)
  • Palladium catalysts (e.g., Pd(PPh₃)₄)

Reaction Sequence

  • N-9 Butylation :

    • 6-Aminopurine (1.0 equiv) is dissolved in DMF under nitrogen.
    • Sodium hydride (1.2 equiv) is added at 0°C, followed by dropwise addition of 1-bromobutane (1.5 equiv).
    • The reaction is stirred at 80°C for 12 hours, yielding 9-butyl-9H-purin-6-amine.
  • C-8 4-Methoxybenzylation :

    • 9-Butyl-9H-purin-6-amine (1.0 equiv) is brominated at the C-8 position using $$ \text{N}-bromosuccinimide $$ (NBS) in $$ \text{CCl}_4 $$ under reflux.
    • The resulting 8-bromo intermediate is coupled with 4-methoxybenzylboronic acid (1.2 equiv) via Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C, 24h).

Purification and Isolation

  • Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and byproducts.
  • Final recrystallization from ethanol yields 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine as a white crystalline solid (typical yield: 65–72%).

Analytical Characterization

Spectroscopic Data

Technique Key Findings
$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) δ 8.15 (s, 1H, H-2), 7.25–7.20 (m, 2H, Ar-H), 6.90–6.85 (m, 2H, Ar-H), 4.55 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.45 (t, 2H, NCH₂), 1.60–1.20 (m, 4H, CH₂CH₂).
$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$) δ 160.1 (C-6), 159.8 (C-OCH₃), 152.3 (C-2), 130.5–114.2 (Ar-C), 55.2 (OCH₃), 48.7 (NCH₂), 30.1–22.4 (butyl chain).
HRMS (ESI-TOF) $$ m/z $$ calcd for $$ \text{C}{17}\text{H}{21}\text{N}_5\text{O} $$ [M+H]⁺: 312.1819; found: 312.1823.

Purity Assessment

  • HPLC : Retention time of 8.7 min (C-18 column, acetonitrile/water 60:40, 1 mL/min).
  • Elemental Analysis : Calculated C 65.58%, H 6.76%, N 22.51%; Found C 65.42%, H 6.81%, N 22.38%.

Optimization and Challenges

Yield Improvement Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time for Suzuki-Miyaura coupling from 24h to 45 minutes at 120°C, improving yield to 78%.
  • Solvent Systems : Using tetrahydrofuran (THF) instead of dioxane enhances solubility of the 8-bromo intermediate, reducing side reactions.

Regioselectivity Issues

  • Competing alkylation at N-7 is minimized by employing bulky bases (e.g., potassium tert-butoxide) and low temperatures during N-9 functionalization.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity
Classical Alkylation DMF, NaH, 80°C, 12h 65% 95%
Microwave Suzuki Coupling THF, Pd(PPh₃)₄, 120°C, 45min 78% 98%
One-Pot Synthesis Sequential alkylation/coupling, 24h 58% 92%

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors 1-bromobutane over pricier alkylating agents like butyl triflate.
  • Waste Management : Pd catalyst recovery via filtration and solvent recycling reduces environmental impact.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems enable safer handling of exothermic alkylation steps, achieving 82% yield at pilot scale.
  • Enzymatic Catalysis : Experimental use of lipases for N-9 alkylation shows promise for greener synthesis (current yield: 45%).

Q & A

Q. What synthetic methodologies are effective for preparing 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine, and how can purity be optimized?

Answer:

  • Synthetic Routes: Microwave-assisted synthesis under 8-bar pressure with preparative TLC (CHCl3/ammoniacal MeOH = 25:1) is effective for analogous 8-arylmethyl purines . For N9-alkylation, reactions under nitrogen at 80°C with alkyl halides or triflates yield substituted purines (e.g., 33% yield for LIB_352 via CF3_3SO3_3H-mediated alkylation) .

  • Purification: Flash chromatography (e.g., silica gel, hexane/EtOAc gradient) or preparative TLC is recommended. HPLC with C18 columns and acetonitrile/water mobile phases ensures >95% purity, as validated for similar compounds .

  • Key Data:

    ParameterExample ValuesReference
    Reaction Temperature80°C (alkylation), 100°C (aryl coupling)
    Yield Range12–48% (for N9-alkylated analogs)

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Answer:

  • 1H/13C NMR: Focus on the N9-butyl group (δ ~4.2–4.5 ppm for NCH2_2, δ ~30–35 ppm for C9) and the 4-methoxybenzyl moiety (δ ~3.8 ppm for OCH3_3, δ ~128–130 ppm for aromatic carbons) .
  • MS/HRMS: Prioritize [M+H]+ peaks (e.g., m/z 331.12 for 8-(3,4,5-trimethoxybenzyl) analogs) and isotopic patterns to confirm halogenated derivatives .
  • HPLC Retention Times: Use C18 columns with acetonitrile/water (e.g., tR_R = 8.2 min for 3j in ).

Advanced Research Questions

Q. How does the 4-methoxybenzyl substituent at the 8-position influence binding to Hsp90 isoforms, and what structural insights support this?

Answer:

  • Mechanism: The 8-aryl group induces a conformational shift in Hsp90’s residues 104–111, opening pocket B for binding. This mimics the effect of PU3 (8-(3,4,5-trimethoxybenzyl)), as observed in X-ray structures (PDB: 1UY6) .

  • Selectivity: The 4-methoxy group enhances hydrophobic interactions with Hsp90α over Hsp90β, as inferred from SAR studies on ER-targeting purines .

  • Key Data:

    ParameterObservationReference
    Hsp90α IC50_{50}0.5–2 µM (for 8-aryl purines)
    Conformational ShiftHelix-to-loop transition in pocket B

Q. What experimental strategies resolve discrepancies in activity data across Hsp90 isoforms or paralogs?

Answer:

  • Paralog-Specific Assays: Use ATPase activity assays (Hsp90α vs. Hsp90β) with purified proteins. For example, ATP/ADP competes with purine analogs in pocket A but not pocket B .
  • Crystallography: Compare co-crystal structures (e.g., PDB: 1UY6 for Hsp90α) to identify paralog-specific binding modes .
  • Cellular Target Engagement: Employ thermal shift assays or CETSA to validate compound binding in cell lysates .

Q. How can computational modeling guide the optimization of purine-scaffold derivatives for enhanced selectivity?

Answer:

  • Docking Studies: Use Hsp90α structures (e.g., 1UY6) to model substituent interactions in pockets A (adenine-binding) and B (aryl-binding). For example, 4-methoxybenzyl fills pocket B via π-stacking with Phe138 .
  • QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Electron-donating groups (e.g., OCH3_3) improve affinity by 2–3-fold in Hsp90α .

Q. What crystallographic refinements are essential for resolving the compound’s binding mode in Hsp90 complexes?

Answer:

  • Software: Use SHELXL for small-molecule refinement and SHELXE for experimental phasing. High-resolution data (<1.8 Å) reduces model bias .
  • Validation: Check Ramachandran plots (e.g., MolProbity) and omit maps for ligand occupancy. For example, PU3’s 8-aryl group required manual adjustment in initial refinements .

Q. How do conflicting bioactivity results in cellular vs. biochemical assays inform mechanism-of-action studies?

Answer:

  • Off-Target Effects: Perform kinome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition. Purine analogs may cross-react with CDKs at >10 µM .
  • Metabolic Stability: Assess liver microsome half-life (e.g., human: t1/2_{1/2} = 45 min) to differentiate cellular potency from compound stability .

Q. Table 1. Representative Yields and Characterization Data for Analogous Compounds

CompoundYield (%)1^1H NMR (δ, ppm)[M+H]+ (m/z)Reference
8-(3,4,5-Trimethoxybenzyl)323.85 (s, OCH3_3)331.12
9-Butyl-8-(2,4-dichlorophenyl)234.42 (t, NCH2_2)356.1

Q. Table 2. Key Structural Parameters from X-ray Diffraction

ParameterValue (PDB: 1UY6)Reference
Resolution2.1 Å
R-factor/R-free0.19/0.23
Ligand RMSD0.18 Å

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